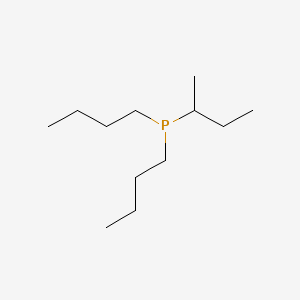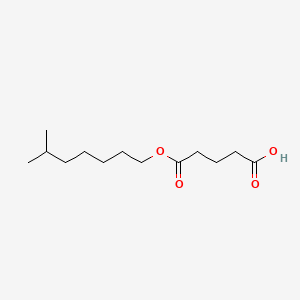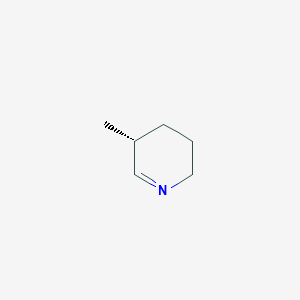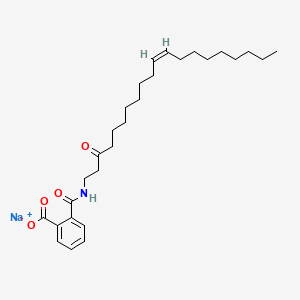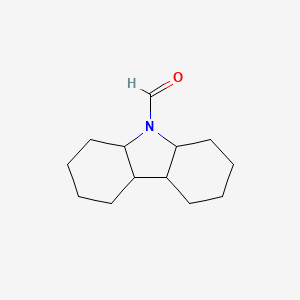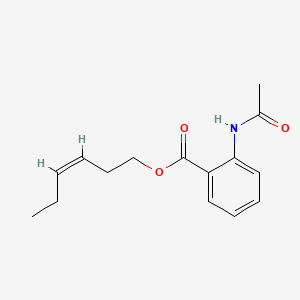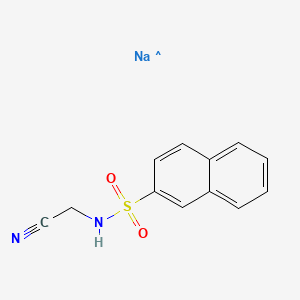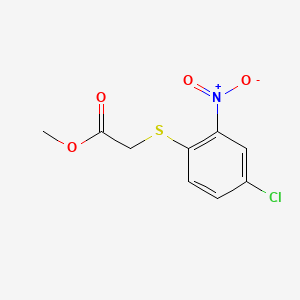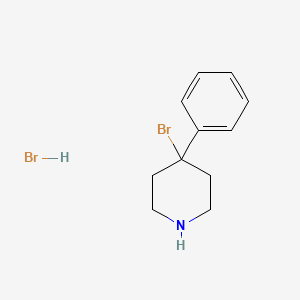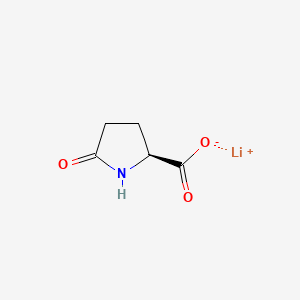
Lithium 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 5-oxo-L-prolinate can be synthesized through the reaction of 5-oxo-L-proline with lithium hydroxide. The reaction typically occurs in an aqueous solution, where 5-oxo-L-proline is dissolved and then reacted with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Lithium 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The lithium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various acids and bases. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Lithium 5-oxo-L-prolinate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of lithium 5-oxo-L-prolinate involves its interaction with various molecular targets and pathways. In biological systems, it can influence neurotransmitter activity and intracellular signaling pathways. For example, lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in mood regulation and neuroprotection . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to have similar effects to other lithium compounds .
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-L-proline: The parent compound of lithium 5-oxo-L-prolinate, which is an amino acid derivative involved in various metabolic pathways.
Lithium carbonate: A widely used lithium compound in the treatment of bipolar disorder, known for its mood-stabilizing effects.
Lithium citrate: Another lithium salt used in medical applications, particularly for mood stabilization.
Uniqueness
This compound is unique due to its specific combination of lithium and 5-oxo-L-proline, which may confer distinct biochemical properties and potential therapeutic effects.
Propiedades
Número CAS |
38609-04-0 |
|---|---|
Fórmula molecular |
C5H6LiNO3 |
Peso molecular |
135.1 g/mol |
Nombre IUPAC |
lithium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
Clave InChI |
LZDHMHVINGARJX-DFWYDOINSA-M |
SMILES isomérico |
[Li+].C1CC(=O)N[C@@H]1C(=O)[O-] |
SMILES canónico |
[Li+].C1CC(=O)NC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


